molecular formula C6H7N5 B1297013 6-Hydrazinoimidazo[1,2-b]pyridazine CAS No. 6653-91-4

6-Hydrazinoimidazo[1,2-b]pyridazine

Cat. No. B1297013
CAS RN: 6653-91-4
M. Wt: 149.15 g/mol
InChI Key: BSOZJUHUDHIRSI-UHFFFAOYSA-N
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Description

6-Hydrazinoimidazo[1,2-b]pyridazine (6-HIP) is a heterocyclic compound with a unique structure that has been studied for its potential therapeutic and industrial applications. 6-HIP has been found to have a variety of biochemical and physiological effects, and is currently being researched for its potential use in the development of new drugs, as well as in laboratory experiments.

Scientific Research Applications

Antihypertensive Activity

6-Hydrazinoimidazo[1,2-b]pyridazine derivatives demonstrate significant antihypertensive action. The synthesis of these derivatives involves introducing heterocyclic rings like pyrrole, pyrazole, and imidazole into the pyridazine nucleus. One such derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, has shown notable activity, surpassing dihydralazine, a standard antihypertensive drug, in effectiveness when administered orally to hypertensive rats (Steiner, Gries, & Lenke, 1981).

Chemical Synthesis and Transformations

In chemical synthesis, 6-Hydrazinoimidazo[1,2-b]pyridazine has been employed in various transformations. For instance, direct arylation of these compounds has been achieved under microwave-assisted conditions, leading to the formation of various heteroaryl derivatives (Akkaoui et al., 2010). Additionally, studies have been conducted on pyridazine derivatives, including structural studies on products of 3-hydrazino-4-aminopyridazine with formic acid, highlighting novel ring isomerization processes (Yanai et al., 1972).

Antimicrobial and Antifungal Activities

6-Hydrazinoimidazo[1,2-b]pyridazine derivatives have been synthesized for their potential biological activities. In a study, new heterocyclic systems such as thiazolidine and phthalazine derivatives were evaluated for their antimicrobial properties. The impact of silver nanoparticles on these derivatives was also assessed, showing a significant enhancement in antimicrobial efficacy against organisms like Aspergillus flavus and Candida albicans (Kandile et al., 2010).

NMR Spectroscopy Studies

In the realm of spectroscopy, 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives have been analyzed using NMR techniques. This analysis has helped in understanding the structural variations and tautomerism in these compounds. Such studies are crucial for comprehending the chemical behavior and potential applications of these derivatives (Sinkkonen et al., 2002).

properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOZJUHUDHIRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313961
Record name 6-Hydrazinoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinoimidazo[1,2-b]pyridazine

CAS RN

6653-91-4
Record name 6653-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydrazinoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Golic Grdadolnik, P Trebše, M Kocevar… - Journal of chemical …, 1997 - ACS Publications
Substituted 2H-1-benzopyran-2-ones are useful synthons and have potential as biologically active compounds. In order to characterize the transformation of benzopyran-2,5 diones with …
Number of citations: 6 pubs.acs.org
P Trebše, S Polanc, M Kočevar, T Šolmajer… - Tetrahedron, 1997 - Elsevier
Highly selective transformations of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones 1–3 and 5-acetyl-2H-pyran-2-one derivative 14 with hydrazides, phenylhydrazines and heterocyclic …
Number of citations: 13 www.sciencedirect.com
L Vraničar, F Požgan, S Polanc, M Kočevar - Amino Acids, 2003 - Springer
2H-Pyran-2-ones 1 were transformed with various hydrazines into (E)- or (Z)-α,β-didehydro-α-amino acid (DDAA) derivatives 4 (and 7) containing a highly substituted pyrazolyl moiety …
Number of citations: 9 link.springer.com
D Kralj, A Novak, G Dahmann, U Groselj… - Journal of …, 2008 - ACS Publications
Two variations of enaminone-based parallel solution-phase synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols 8 and their NH-tautomers 8′ were developed. The synthetic …
Number of citations: 20 pubs.acs.org
B Eftekhari-Sis, M Zirak - Chemical reviews, 2015 - ACS Publications
Heterocycles are an important class of organic compounds accounting for nearly one-third of the past decade’s publications, which are in the field of heterocyclic chemistry. In fact, two-…
Number of citations: 136 pubs.acs.org
D Kralj, U Grošelj, A Meden, G Dahmann, B Stanovnik… - Tetrahedron, 2007 - Elsevier
A simple four-step synthesis of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles 8 (or their 1H-pyrazol-3(2H)-one tautomers 8′) as the pyrazole analogues of histamine was developed. First, …
Number of citations: 21 www.sciencedirect.com
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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